Diphenylborinic anhydride

説明

Diphenylborinic anhydride is involved in various chemical reactions and is a compound of interest in organometallic chemistry. It is used to create B←N coordination stabilized compounds through carbon-boron bond cleavage by amino acids (Baum, 1970).

Synthesis Analysis

Diphenylborinic anhydride can be synthesized through the reaction between methylrhodoxine and the anhydride, leading to derivatives containing diphenylboryl bridges (Asaro et al., 1996). Additionally, it can be formed in situ from Nα-protected amino acids and diphenylphosphinic chloride (Ramage et al., 1985).

Molecular Structure Analysis

Diphenylborinic anhydride's molecular structure has been characterized in various compounds. For example, X-ray crystal structure analysis has been used to determine the structural details of related compounds (Bhasin et al., 2004).

Chemical Reactions and Properties

This compound reacts with amino acids to yield corresponding mixed anhydrides and is part of the synthesis of organorhodium complexes (Baum, 1970); (Asaro et al., 1996). Additionally, it plays a role in the synthesis and modification of peptides (Ramage et al., 1985).

Physical Properties Analysis

The physical properties of diphenylborinic anhydride-related compounds, including their stability and crystal structures, have been studied to understand their potential applications and reactions (Bhasin et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with various organic and inorganic substrates, have been explored to understand its utility in different chemical reactions. The reactivity towards amino acids and the formation of mixed anhydrides are key aspects of its chemical behavior (Baum, 1970).

科学的研究の応用

Carbon-Boron Bond Cleavage and Mixed Anhydrides Formation : Diphenylborinic acid, a derivative of diphenylborinic anhydride, is involved in the cleavage of carbon-boron bonds of tetraphenylborate anion, leading to the formation of mixed anhydrides of diphenylborinic acid and amino acids (Baum, 1970).

Site-Selective and Stereoselective C-H Alkylations in Carbohydrates : Diphenylborinic acid acts as a cocatalyst for site- and stereoselective C-H alkylation reactions of carbohydrates under photoredox conditions, suggesting its potential in selective organic synthesis (Dimakos et al., 2019).

Promotor in Chemoselective Glycosylations : Diphenylborinic anhydride combined with diphenylsulfoxide and triflic anhydride has been used as a potent promoter system in chemoselective glycosylations, indicating its utility in carbohydrate chemistry (Codée et al., 2003).

Formation of Organo-Cobalt and Organo-Rhodium Complexes : The reaction between diphenylborinic anhydride and methylcobaloxime or methylrhodoxine leads to the formation of organo-cobalt and organo-rhodium complexes, showcasing its role in inorganic and organometallic chemistry (Dreos et al., 1995; Asaro et al., 1996).

Solid-Phase Peptide Synthesis : Diphenylphosphinic mixed anhydrides, which can be derived from diphenylborinic anhydride, have been used in solid-phase peptide synthesis, indicating its relevance in the synthesis of biologically important molecules (Galpin & Robinson, 1984).

Catalysis in Koenigs-Knorr Glycosylations : Diphenylborinic acid derivatives have been shown to catalyze regioselective Koenigs-Knorr glycosylations, demonstrating its potential in selective bond formation in complex molecules (Gouliaras et al., 2011).

Recognition of Diols in Aqueous Solution : Diphenylborinic acid has been studied for its ability to bind diols, catechols, and hydroxy acids in aqueous solutions, indicating its potential in molecular recognition and sensing applications (Chudziński et al., 2011).

Asymmetric Esterification : Diphenylboryl triflate, derived from diphenylborinic anhydride, has been used in the asymmetric esterification of cyclic meso-dicarboxylic anhydrides, showcasing its application in stereochemistry (Ohshima & Mukaiyama, 1987).

Catalysis in Cycloadditions of Acrylic Acids : Diphenylborinic anhydride has been utilized as a catalyst in cycloadditions of unesterified acrylic acids under solvent-free conditions, indicating its utility in green chemistry and sustainable processes (Zhang et al., 2016).

Mass Spectral and HPLC Analysis of Biological Compounds : Diphenylborinic acid has been shown to react with polyfunctional biological molecules to form stable products identifiable by mass spectrometry, suggesting its use in analytical chemistry (Flückiger et al., 1984).

Serine Protease Inhibition : Diphenylborinic acid has been identified as a strong competitive inhibitor of serine proteases, indicating its potential in therapeutic applications and biological studies (Steiner et al., 1994).

Synthesis of Mercury Compounds : Diphenylborinic anhydride has been involved in the synthesis of diphenic anhydride-mercury compounds, which react with nucleophilic reagents, highlighting its use in the synthesis of complex organometallic compounds (Takahashi et al., 1982).

作用機序

Target of Action

Diphenylborinic anhydride (DPBA) is primarily used in the study of gap junction channels . It is an analogue of the vascular gap junction channel blocker, 2-aminoethoxydiphenyl borate (2-APB) . Gap junction channels allow the direct exchange of ions and small molecules between adjacent cells, playing a crucial role in cell-cell communication.

Mode of Action

It may bind to these channels and modulate their activity, potentially leading to changes in intercellular communication .

Biochemical Pathways

Given its role in gap junction channel studies, it can be inferred that DPBA may influence pathways related to cell-cell communication and signal transduction .

Result of Action

The molecular and cellular effects of DPBA’s action are likely related to its role in modulating gap junction channel activity. By influencing these channels, DPBA may alter intercellular communication, potentially affecting a variety of cellular processes .

Action Environment

The action, efficacy, and stability of DPBA may be influenced by various environmental factors. For instance, the compound’s sensitivity to moisture suggests that humidity levels could impact its stability . .

特性

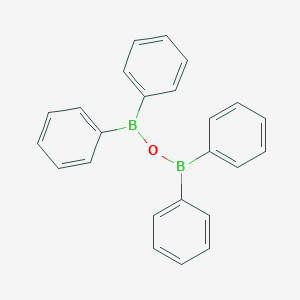

IUPAC Name |

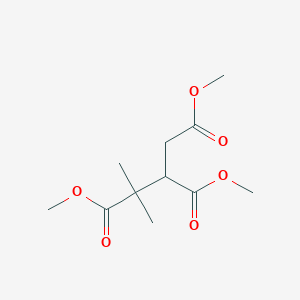

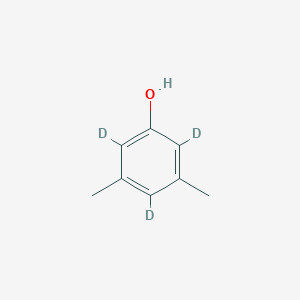

diphenylboranyloxy(diphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQFEECGHGUHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OB(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20B2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344425 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylborinic anhydride | |

CAS RN |

4426-21-5 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does diphenylborinic anhydride exert its anti-oxidative effects in biological systems?

A1: Research suggests that diphenylborinic anhydride exhibits anti-oxidative activity through its ability to react with hydrogen peroxide (H2O2) and generate phenolic compounds. These phenolic compounds, in turn, contribute to reducing oxidative stress. [] For instance, in a study investigating ischemia/reperfusion-induced heart injury in rats, diphenylborinic anhydride demonstrated a protective effect by scavenging H2O2 and reducing oxidative damage. []

Q2: What is the role of diphenylborinic anhydride in regulating adipogenesis?

A2: Diphenylborinic anhydride has been shown to activate the transient receptor potential vanilloid 3 (TRPV3) channel, which plays a role in suppressing adipocyte differentiation. [] Studies have shown that diphenylborinic anhydride, by activating TRPV3, can inhibit the expression of adipogenic genes, ultimately leading to reduced adipogenesis and weight gain in mice fed high-fat diets. []

Q3: How does diphenylborinic anhydride affect cell signaling pathways related to adipogenesis?

A3: Activation of TRPV3 by diphenylborinic anhydride disrupts adipogenesis by inhibiting the phosphorylation of insulin receptor substrate 1 and downstream signaling through the phosphoinositide 3-kinase/Akt/forkhead box protein O1 axis. [] This inhibition ultimately leads to the suppression of adipogenic gene expression and reduced adipocyte differentiation. []

Q4: Can diphenylborinic anhydride be used to synthesize unsymmetrical diboranes?

A4: Yes, diphenylborinic anhydride can be utilized in the synthesis of unsymmetrical diboranes through diborane metathesis reactions. [] Reacting diphenylborinic anhydride with magnesium-centered pinacolatoboryl nucleophiles leads to B-O bond activation, generating the unsymmetrical diborane. []

Q5: What is known about the structural characteristics of diphenylborinic anhydride?

A5: Diphenylborinic anhydride forms a five-membered hydroxamic acid chelate structure when reacted with N′-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide. [] Crystallographic studies reveal a B-envelope conformation for the BONCO ring within this complex. []

Q6: Are there any known applications of diphenylborinic anhydride in organic synthesis?

A6: Diphenylborinic anhydride serves as a Lewis acid catalyst in organic synthesis, facilitating cycloaddition reactions of unesterified acrylic acids. [] This catalytic activity has proven beneficial in achieving high product yields under solvent-free conditions, offering environmental advantages. []

Q7: How does diphenylborinic anhydride interact with fluorescent molecules?

A7: Diphenylborinic anhydride acts as a Lewis acid and forms Lewis-pair adducts with certain fluorescent molecules like 2-(2′-Aminophenyl)benzothiazole (o-ABT) and 2-(2′-Hydroxyphenyl)benzothiazole (HBT). [, ] These interactions influence the molecules' fluorescence properties, often leading to shifts in emission wavelengths and enhanced fluorescence intensity. [, ]

Q8: Can you provide an example of diphenylborinic anhydride impacting a molecule's fluorescence in nanoparticle form?

A8: When diphenylborinic anhydride interacts with 2-(2′-Aminophenyl)benzothiazole (o-ABT) in nanoparticles, it induces a ground-state prototropy in o-ABT. [] This results in characteristic dual fluorescence, attributed to emission from both the enamine and imine tautomers of o-ABT within the nanoparticles. []

Q9: Does diphenylborinic anhydride affect cellular electrophysiology?

A9: Research indicates that diphenylborinic anhydride, along with its analog 2-aminoethoxydiphenyl borate (2-APB), can block electrical coupling in vascular smooth muscle cells by inhibiting gap junctions. [] Additionally, these compounds have been shown to inhibit voltage-gated potassium channels, albeit at higher concentrations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。